Cyclohexyl chloroformate Cyclohexyl chloroformate
Brand Name: Vulcanchem
CAS No.: 13248-54-9
VCID: VC21078120
InChI: InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2
SMILES: C1CCC(CC1)OC(=O)Cl
Molecular Formula: C7H11ClO2
Molecular Weight: 162.61 g/mol

Cyclohexyl chloroformate

CAS No.: 13248-54-9

Cat. No.: VC21078120

Molecular Formula: C7H11ClO2

Molecular Weight: 162.61 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl chloroformate - 13248-54-9

Specification

CAS No. 13248-54-9
Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
IUPAC Name cyclohexyl carbonochloridate
Standard InChI InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2
Standard InChI Key IWVJLGPDBXCTDA-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC(=O)Cl
Canonical SMILES C1CCC(CC1)OC(=O)Cl

Introduction

Chemical Identity and Basic Properties

Cyclohexyl chloroformate, also known as carbonochloridic acid cyclohexyl ester or cyclohexyl carbonochloridate, is an organochlorine compound with distinct chemical and physical properties that determine its behavior in various applications . The compound features a cyclohexyl group attached to a chloroformate moiety, giving it specific reactive properties that make it valuable in organic synthesis.

Identification and Classification

Cyclohexyl chloroformate is uniquely identified by its CAS Registry Number 13248-54-9 and EINECS Registry Number 236-230-5 . It belongs to the product categories of pharmaceutical intermediates and chloroformates, making it relevant for various industrial and laboratory applications. The compound's systematic name is cyclohexyl carbonochloridate, which describes its chemical structure in accordance with IUPAC nomenclature standards .

Structural Information

The compound features a molecular formula of C₇H₁₁ClO₂ with a molecular weight of 162.614 g/mol and an exact mass of 162.044754 . Its structure consists of a cyclohexyl ring connected to a chloroformate group (–OCOCl), giving the molecule its characteristic reactivity profile. The presence of the chloroformate functional group is responsible for its reactions with nucleophiles, particularly in acylation processes.

The structural characteristics of cyclohexyl chloroformate are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₇H₁₁ClO₂
Molecular Weight162.614 g/mol
Exact Mass162.044754
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Freely Rotating Bonds2
Polar Surface Area26.3 Ų

Physical and Chemical Properties

The physical and chemical properties of cyclohexyl chloroformate determine its handling characteristics, storage requirements, and applications in various chemical processes. These properties are crucial for understanding how the compound behaves under different conditions and how it can be effectively utilized in synthesis reactions.

Physical Properties

Cyclohexyl chloroformate is a colorless liquid with a distinctive odor characteristic of chloroformates . Its physical state at room temperature makes it convenient for handling in laboratory and industrial settings, though appropriate safety measures must be observed due to its corrosive and toxic nature.

The compound exhibits a boiling point of 197.0±7.0 °C at 760 mmHg, indicating its relatively high thermal stability . Its density is approximately 1.1±0.1 g/cm³, making it slightly heavier than water . The flash point of cyclohexyl chloroformate is 76.4±11.5 °C, which classifies it as a combustible liquid requiring appropriate fire safety measures during storage and handling .

Table 2 presents a comprehensive overview of the physical properties of cyclohexyl chloroformate:

Physical PropertyValue
Physical StateColorless liquid
Density1.1±0.1 g/cm³
Boiling Point197.0±7.0 °C at 760 mmHg
Flash Point76.4±11.5 °C
Vapor Pressure0.4±0.4 mmHg at 25°C
Index of Refraction1.465
Molar Refractivity39.079 cm³
Molar Volume141.415 cm³
Surface Tension34.676 dyne/cm
Enthalpy of Vaporization43.323 kJ/mol

Chemical Properties and Reactivity

Cyclohexyl chloroformate exhibits characteristic chemical reactivity associated with chloroformates. The compound contains an electrophilic carbonyl carbon that readily reacts with nucleophiles like alcohols, phenols, and amines . This reactivity forms the basis for its widespread use in organic synthesis as an acylating and derivatizing agent.

The compound's LogP value of 2.97 indicates moderate lipophilicity, which influences its solubility characteristics and potential for membrane permeation . This property is particularly relevant when considering its applications in pharmaceutical synthesis and analytical chemistry.

Like other chloroformates, cyclohexyl chloroformate readily hydrolyzes in water, releasing carbon dioxide, hydrogen chloride, and cyclohexanol. This hydrolytic instability necessitates storage under anhydrous conditions and careful handling to prevent decomposition .

Synthesis Methods

The synthesis of cyclohexyl chloroformate primarily involves the reaction of cyclohexanol with phosgene (carbonyl dichloride) under controlled conditions. This section explores the established methodologies for preparing this compound and recent developments in its synthesis.

Traditional Synthesis Approaches

The conventional method for synthesizing cyclohexyl chloroformate involves the reaction of cyclohexanol with carbonyl dichloride (phosgene) . This reaction typically occurs in the presence of suitable solvents such as dioxane or heptane at approximately 25°C . The process can be represented by the following reaction:

C₆H₁₁OH + COCl₂ → C₆H₁₁OCOCl + HCl

This synthetic route is efficient but requires careful handling due to the high toxicity of phosgene. The reaction proceeds through nucleophilic attack of the alcohol on the carbonyl carbon of phosgene, followed by elimination of hydrogen chloride .

Alternative Synthesis Methods

Alternative methods for chloroformate synthesis have been developed to address safety concerns associated with phosgene. One such approach utilizes bis(trichloromethyl)carbonate (triphosgene) as a safer alternative to phosgene . This method has been demonstrated in the synthesis of related compounds such as 4-tert-butyl cyclohexyl chloroformate, suggesting its potential applicability to cyclohexyl chloroformate synthesis .

The reaction typically employs a suitable solvent like dichloromethane and may include catalysts such as artificial zeolites or molecular sieves to improve yields . The reaction conditions are generally milder than those required for direct phosgene-based synthesis, offering advantages in terms of safety and operational simplicity.

Applications in Chemical Synthesis

Cyclohexyl chloroformate serves various functions in chemical synthesis, particularly in the preparation of pharmaceutical intermediates, protective group chemistry, and analytical applications. Its versatility stems from the reactivity of the chloroformate functional group.

Use in Derivatization Reactions

Chloroformates, including cyclohexyl chloroformate, are widely used as derivatization reagents in analytical chemistry . They react with compounds containing nucleophilic groups (such as amines, alcohols, and phenols) to form derivatives with improved properties for analysis. These derivatives often exhibit enhanced stability, volatility, or chromatographic behavior, making them suitable for techniques such as gas chromatography and high-performance liquid chromatography .

The derivatization process typically involves the formation of carbamates (from amines), carbonates (from alcohols), or carbonate esters (from phenols) . These derivatives can be readily detected and quantified, enabling the analysis of compounds that might otherwise be challenging to determine directly.

Role in N-Dealkylation of Amines

Cyclohexyl chloroformate, like other chloroformates, plays a significant role in N-dealkylation reactions, particularly the N-demethylation of tertiary amines . This application is especially valuable in pharmaceutical chemistry for the modification of alkaloids and other nitrogen-containing compounds.

The mechanism typically involves the formation of a carbamate intermediate through the reaction of the tertiary amine with the chloroformate, followed by the elimination of an alkyl group as an alkyl chloride . Subsequent hydrolysis of the carbamate yields the corresponding secondary amine. This transformation is crucial in modifying the pharmacological properties of various compounds, including opiates and tropane derivatives .

Research Findings and Current Applications

Recent research has expanded our understanding of cyclohexyl chloroformate's applications and properties, particularly in pharmaceutical synthesis and analytical chemistry.

Pharmaceutical Intermediate Applications

Cyclohexyl chloroformate serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds . Its ability to form carbamates and carbonates makes it useful in introducing protective groups during multi-step synthesis procedures. These protecting groups can later be selectively removed under specific conditions, enabling controlled functional group manipulation in complex molecules.

In particular, the compound has been utilized in the synthesis of peptide derivatives, modified alkaloids, and other biologically active compounds . Its role in N-dealkylation reactions has proven especially valuable in modifying the structure and properties of existing pharmaceutical agents, potentially leading to improved efficacy or reduced side effects .

Analytical Applications

In analytical chemistry, cyclohexyl chloroformate continues to find applications as a derivatization reagent for improving the detection and quantification of various analytes . Recent research has focused on optimizing derivatization conditions and exploring applications in new analytical contexts.

Similar to other chloroformates like hexyl chloroformate, cyclohexyl chloroformate can be employed in the derivatization of highly hydrophilic compounds to improve their chromatographic properties . This application is particularly valuable in the analysis of biological samples, environmental monitoring, and quality control of pharmaceutical products.

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